TLR7-agonist-1
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Overview
Description
TLR7-agonist-1 is a small molecule that activates Toll-like receptor 7, a type of pattern recognition receptor found in immune cells. Toll-like receptor 7 plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses and initiating an immune response. This compound has been studied for its potential as an immunotherapeutic agent, particularly in the treatment of viral infections and cancer .
Mechanism of Action
Target of Action
The primary target of TLR7-agonist-1 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which are key components of the innate immune system . TLR7 is predominantly expressed in immune cells such as macrophages, dendritic cells (DCs), natural killer (NK) cells, and B cells . It plays a crucial role in tumor immune surveillance and can influence tumor growth .
Mode of Action
This compound interacts with its target, TLR7, triggering a Th1 type innate immune response . This interaction leads to the activation of TLR7, which in turn stimulates the innate immune system . The activation of TLR7 enhances the antigen-presenting function of antigen-presenting cells (APCs), facilitating T-cell activation . Furthermore, TLR7 agonists can activate T cell-mediated antitumor responses, improving tumor therapy .
Pharmacokinetics
The pharmacokinetics of this compound are yet to be fully understood. It is known that the compound is designed to have unique physicochemical features that allow it to be administered systemically with a short half-life . This systemic administration is expected to expand the range of applicable cancer types .
Result of Action
The activation of TLR7 by this compound results in several molecular and cellular effects. It leads to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases . Furthermore, it enhances the infiltration of multiple immune cells, including cytotoxic T cells, into the tumor . This increased infiltration of immune cells into the tumor is one of the antitumor mechanisms of TLR7 agonists .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of TLR7 varies in different kinds of cancers, which can affect the efficacy of this compound . Furthermore, the compound’s action can be influenced by the tumor-immune microenvironment . The combination of this compound with other therapies, such as immune checkpoint blockers, can also enhance its anti-tumor effects .
Biochemical Analysis
Biochemical Properties
TLR7-agonist-1 increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . It interacts with these biomolecules, influencing their function and contributing to various biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates myeloid and plasmacytoid dendritic cells, activating immune and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets the TLR7 receptors and also has a pro-inflammatory immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have helped identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7-agonist-1 involves the preparation of imidazoquinoline derivativesThe reaction typically involves the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for one hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified using techniques such as chromatography and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: TLR7-agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis of this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and anhydrous methanol.
Major Products: The major products formed from these reactions are various imidazoquinoline derivatives with modifications at specific positions on the molecule, enhancing their immunomodulatory properties .
Scientific Research Applications
TLR7-agonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazoquinoline derivatives.
Biology: this compound is employed in research on immune system activation and modulation.
Medicine: The compound is investigated for its potential as an adjuvant in vaccines and as a therapeutic agent in cancer immunotherapy and antiviral treatments
Industry: this compound is used in the development of new vaccines and immunotherapeutic drugs.
Comparison with Similar Compounds
Imiquimod: An imidazoquinoline compound used as a topical treatment for skin conditions and as an immune response modifier.
Resiquimod: Another imidazoquinoline derivative with similar immunomodulatory properties.
Gardiquimod: A synthetic compound with a structure similar to imiquimod and resiquimod, used in research for its immune-stimulating effects.
Uniqueness: TLR7-agonist-1 is unique in its specific structural modifications, which enhance its binding affinity and selectivity for Toll-like receptor 7. These modifications result in a more potent immune response compared to other similar compounds .
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYFLAKSGBBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.